molecular formula C4H5NO2 B017089 Hymexazol CAS No. 10004-44-1

Hymexazol

Cat. No.: B017089
CAS No.: 10004-44-1
M. Wt: 99.09 g/mol
InChI Key: KGVPNLBXJKTABS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hymexazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be unstable at high temperatures, making direct gas chromatography analysis unsuitable . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives of hymexazole that retain its fungicidal properties .

Scientific Research Applications

Soil-Borne Disease Management

Hymexazol is extensively used to manage soil-borne pathogens such as Pythium, Phytophthora, and Rhizoctonia species. Its application helps mitigate root rot diseases in various crops, including vegetables and ornamentals.

  • Case Study: Houttuynia cordata
    A study assessed this compound's efficacy against Globisporangium spinosum, a pathogen causing root rot in Houttuynia cordata. Results indicated significant control of the pathogen when this compound was applied, demonstrating its potential as a management tool in field production .

Seed Treatment

This compound is also recommended for seed treatment at doses ranging from 10.5 to 14 g/kg. This application ensures that seeds are protected from early fungal infections, promoting better germination rates and healthier plant development .

Synergistic Effects with Other Compounds

Recent studies have explored the glycosylation of this compound to enhance its antifungal properties. For instance, the glycoside derivative of this compound demonstrated superior antifungal activity compared to the parent compound, suggesting potential for developing more effective fungicides through chemical modification .

Toxicological Considerations

While this compound is effective against various pathogens, its toxicity profile must be considered. Studies have shown that it can be toxic to aquatic organisms and may pose risks to non-target species if not applied judiciously . The European Food Safety Authority (EFSA) has classified this compound as a toxic agent for humans, emphasizing the need for careful handling and application practices .

Regulatory Status

This compound is classified differently across regions regarding its registration and use in agriculture. In some areas, it is unclassified or not registered, which may limit its availability for farmers seeking effective crop protection solutions .

Biological Activity

Hymexazol (HYM) is a systemic fungicide widely used in agriculture for its efficacy against soil-borne pathogens, particularly those causing diseases in crops. It is particularly effective against fungi such as Fusarium, Aphanomyces, and Pythium spp. This compound has gained attention not only for its antifungal properties but also for its interactions with plant biology, including effects on plant growth and defense mechanisms.

Antifungal Mechanism

This compound exhibits broad-spectrum antifungal activity. Research indicates that it functions primarily by inhibiting the growth of pathogenic fungi. For instance, a study found that this compound significantly suppressed the mycelial growth of Fusarium oxysporum, with an effective concentration (EC50) of 62.15 µg/mL . The compound's mode of action involves disrupting fungal cell wall synthesis, which is crucial for fungal viability.

Synergistic Effects with Biocontrol Agents

Recent studies have explored the synergistic effects of this compound when combined with biocontrol agents such as Trichoderma asperellum. In one study, the combination of this compound and T. asperellum demonstrated enhanced inhibition of Fusarium oxysporum, suggesting that the dual application could be a viable strategy for managing plant diseases effectively . The inhibition rates increased significantly at specific concentrations, highlighting the potential for integrated pest management strategies.

Plant Growth Promotion

Interestingly, this compound not only acts as a fungicide but also promotes plant growth. A recent study indicated that glycosylated forms of this compound could enhance plant defense enzyme activity while maintaining antifungal properties. This dual functionality positions this compound as a potential candidate for sustainable agricultural practices .

Case Study 1: Efficacy Against Cowpea Wilt Disease

In a practical application, this compound was tested against cowpea wilt disease caused by Fusarium oxysporum. The results showed that when used in conjunction with T. asperellum, the treatment effectively reduced disease symptoms and improved crop yield. The study emphasized the importance of using this compound in integrated disease management programs to enhance crop resilience .

Case Study 2: Neurotoxicity Assessment

A comparative study investigated the neurotoxic effects of this compound alongside another pesticide, hexaflumuron. The findings revealed that this compound induced significant oxidative stress and histopathological alterations in rat models, indicating potential neurotoxic effects at certain exposure levels . This raises concerns regarding the safety profile of this compound, especially in environments where non-target organisms may be exposed.

Table 1: Antifungal Activity of this compound Against Various Pathogens

PathogenInhibition Concentration (µg/mL)EC50 (µg/mL)
Fusarium oxysporum5062.15
Aphanomyces euteiches10075.00
Pythium ultimum7580.00

Table 2: Synergistic Effects with Trichoderma spp.

Treatment CombinationInhibition Rate (%)
This compound (50 µg/mL) + T. asperellum85
T. asperellum Alone60
This compound Alone70

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Hymexazol residues in plant and soil matrices?

To quantify this compound residues, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Sample preparation involves extraction with organic solvents (e.g., acetonitrile), followed by cleanup using solid-phase extraction (SPE) to remove matrix interferents. Validation parameters (e.g., recovery rates, limits of detection) should align with EU MRL guidelines, as outlined in EFSA’s residue assessment protocols .

Q. How does this compound’s environmental persistence inform ecological risk assessment?

this compound’s soil half-life (DT50: 2–25 days) and degradation pathway (to 5-methyl-2-(3H)-oxazolone) are critical for modeling its environmental fate. Standardized OECD guidelines for aerobic soil metabolism studies should be applied, complemented by soil column leaching tests to assess mobility. Its low Kow (3.0) and Henry’s Law Constant (2.74 × 10⁻⁹ atm·m³/mol) suggest minimal bioaccumulation and volatilization risks, but field monitoring is advised due to potential runoff .

Q. What experimental models are used to evaluate acute toxicity of this compound to non-target aquatic species?

Acute toxicity testing follows OECD Test No. 203 (fish), No. 202 (Daphnia), and No. 201 (algae). Key endpoints include LC50 (96-h for rainbow trout: 460 mg/L) and EC50 (48-h for Daphnia: 28 mg/L). Static or flow-through systems are used, with controlled pH (6–8) and temperature (20–25°C). Chronic toxicity data gaps, particularly for invertebrates, warrant further testing under prolonged exposure conditions .

Advanced Research Questions

Q. How can controlled-release formulations enhance this compound’s efficacy against soil-borne pathogens?

Encapsulation methods, such as chitosan microspheres or polydopamine-coated graphene oxide (GO@PDA), improve retention and reduce leaching. For example:

  • Microspheres : Prepare genipin-crosslinked chitosan microspheres via reverse emulsion polymerization. Load this compound through adsorption (optimal at pH 6.5), achieving 67.69% retention after 7 days in soil .
  • Nanocomposites : GO@PDA systems enable pH- and NIR-responsive release, with adhesion performance tested via simulated rainwash experiments (residue retention: 2–3× higher than aqueous solutions) .

Q. What computational approaches model this compound’s atmospheric degradation pathways?

Quantum chemical calculations (e.g., M06-2X/aug-cc-pVTZ) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory predict OH-initiated oxidation kinetics. Key intermediates (e.g., IM2, IM3) react with O₂/NO to form tertiary species (e.g., P19, P21). Validate using experimental rate constants (e.g., k = 3.6 × 10⁻¹² cm³/molecule/s at 300 K) and estimate tropospheric half-life (13.7–68.1 h) .

Q. How can this compound be synergized with biocontrol agents to reduce fungicide doses?

Co-application with Trichoderma asperellum SC012 (EC50 = 263.68 µg/mL) reduces effective this compound doses by 50% against Fusarium oxysporum (EC50 = 62.15 µg/mL). Experimental design:

  • In vitro assays : Dual-culture plates with gradient fungicide concentrations.
  • Pot trials : Apply this compound (30 µg/mL) + SC012 spores (1 × 10⁷ CFU/mL) to infected cowpea, using ANOVA and Tukey’s test (p < 0.05) for efficacy analysis .

Q. What advanced materials mitigate this compound’s environmental loss?

Graphene oxide (GO) functionalized with carboxyl (-COOH) and hydroxyl (-OH) groups enhances adsorption capacity (Langmuir model: 112 mg/g). Optimize parameters:

  • Dosage : 0.5 g/L GO achieves 95% removal efficiency.
  • Kinetics : Pseudo-second-order model (R² > 0.99) governs adsorption .

Q. Methodological Considerations

  • Statistical rigor : Use one-way ANOVA with post-hoc tests (e.g., Tukey, Dunnett) for bioassay data .
  • Model validation : Compare computational predictions (e.g., SWCC for aquatic exposure) with field monitoring .
  • Formulation stability : Assess decomposition kinetics under UV light and varying pH (e.g., ethanol-based granule synthesis at 65–70°C) .

Properties

IUPAC Name

5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVPNLBXJKTABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032622
Record name Hymexazol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10004-44-1
Record name 3-Hydroxy-5-methylisoxazole
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Record name Hymexazol [BSI:ISO]
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Record name Hymexazol
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Record name Hymexazol
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Retrosynthesis Analysis

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